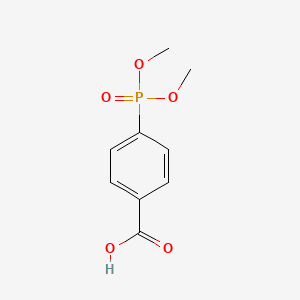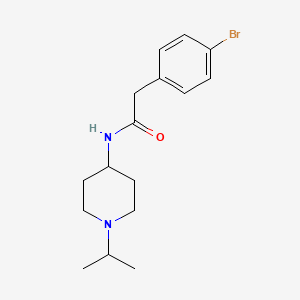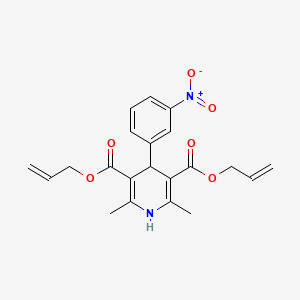
2,3-bis(butylsulfonyl)propyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(butylsulfonyl)propyl benzoate, also known as BBP, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 2,3-bis(butylsulfonyl)propyl benzoate is not well understood. However, studies have suggested that it may act as a disruptor of the endocrine system, specifically the androgen and estrogen pathways. 2,3-bis(butylsulfonyl)propyl benzoate has also been shown to induce oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
2,3-bis(butylsulfonyl)propyl benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in certain cancer cells. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to induce DNA damage and inhibit cell proliferation. In animal studies, 2,3-bis(butylsulfonyl)propyl benzoate has been shown to affect reproductive and developmental outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its thermal stability, making it suitable for use in high-temperature reactions. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate is relatively easy to synthesize and purify. However, one of the limitations of using 2,3-bis(butylsulfonyl)propyl benzoate in lab experiments is its potential toxicity, requiring researchers to take appropriate safety precautions.
Orientations Futures
There are several future directions for 2,3-bis(butylsulfonyl)propyl benzoate research. One area of interest is its potential use as a plasticizer in PVC products. Researchers are investigating ways to improve the compatibility of 2,3-bis(butylsulfonyl)propyl benzoate with PVC and reduce its potential toxicity. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate's antimicrobial properties make it a potential candidate for use in medical devices and food packaging. Researchers are investigating ways to optimize its antimicrobial activity while minimizing its potential toxicity. Finally, 2,3-bis(butylsulfonyl)propyl benzoate's potential as an endocrine disruptor warrants further investigation to better understand its mechanism of action and potential health effects.
Méthodes De Synthèse
2,3-bis(butylsulfonyl)propyl benzoate can be synthesized using a simple two-step process. The first step involves the reaction of butylsulfonyl chloride with 2,3-dihydroxypropyl benzoate in the presence of a base such as pyridine. This results in the formation of 2,3-bis(butylsulfonyl)propyl benzoate. The second step involves the purification of the compound using recrystallization techniques.
Applications De Recherche Scientifique
2,3-bis(butylsulfonyl)propyl benzoate has been extensively studied for its potential applications in various fields. It has been shown to exhibit excellent thermal stability, making it suitable for use in heat-resistant polymers and coatings. 2,3-bis(butylsulfonyl)propyl benzoate has also been studied for its potential application as a plasticizer in polyvinyl chloride (PVC) products. Additionally, 2,3-bis(butylsulfonyl)propyl benzoate has been investigated for its antimicrobial properties, making it a potential candidate for use in medical devices and food packaging.
Propriétés
IUPAC Name |
2,3-bis(butylsulfonyl)propyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)15-17(26(22,23)13-6-4-2)14-24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWVUZBQQWQKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(COC(=O)C1=CC=CC=C1)S(=O)(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfonyl)propyl benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5235894.png)
![2-(1-{[1-(2,3-difluorobenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5235914.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5235920.png)
![1,4-dimethoxyoctahydro-1H-cyclohepta[b]pyrazine-2,3-dione](/img/structure/B5235928.png)
![1-(3-chloro-4-methylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235936.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235944.png)
![diethyl [3-(4-tert-butylphenoxy)propyl]malonate](/img/structure/B5235950.png)


![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)
